3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide is Fe3+ ions . This compound has been designed and synthesized for the selective detection of Fe3+ ions .
Mode of Action
The interaction of this compound with its target, Fe3+ ions, has been studied in a DMSO/H2O solution . The compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds to Fe3+ ions . This indicates that the compound may act as a chemosensor, changing its fluorescence properties upon binding to its target .
Biochemical Pathways
The compound’s ability to selectively detect fe3+ ions suggests it may interact with biochemical pathways involving these ions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in fluorescence properties upon binding to Fe3+ ions . This “turn-on” fluorescence enhancement could potentially be used to detect the presence of Fe3+ ions in a given sample .
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, the compound’s interaction with Fe3+ ions has been studied in a DMSO/H2O solution . Environmental factors such as the presence of other ions, pH, temperature, and solvent could potentially influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The compound 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide has been studied for its selective detection of Fe3+ ions . The binding ability of this compound towards Fe3+ in DMSO/H2O solution has been studied by UV-vis absorption and fluorescence spectroscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interaction with Fe3+ ions . This interaction was confirmed by density functional theory (DFT) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C–H arylation reaction, where benzofuran-2-carboxylic acid is used as the starting material.
Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced through a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.
Amidation Reaction: The final step involves the amidation of the intermediate product with 3-aminopropanoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide: Known for its fluorescence properties and potential biological activities.
Benzofuran-2-carboxamide Derivatives: These compounds share the benzofuran core and have been studied for their diverse biological activities, including antimicrobial and anticancer properties.
Benzylsulfonyl Derivatives: Compounds with the benzylsulfonyl group are known for their potential as enzyme inhibitors and antimicrobial agents.
Uniqueness
This compound is unique due to its combination of the benzofuran core and the benzylsulfonyl group, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-(3-benzylsulfonylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c20-19(23)18-17(14-8-4-5-9-15(14)26-18)21-16(22)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJQZTNEHCHTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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